Cas no 478248-80-5 (Isoquinoline, 2-[(2-chloro-5-thiazolyl)methyl]-1,2,3,4-tetrahydro-)

Isoquinoline, 2-[(2-chloro-5-thiazolyl)methyl]-1,2,3,4-tetrahydro- structure
478248-80-5 structure
商品名:Isoquinoline, 2-[(2-chloro-5-thiazolyl)methyl]-1,2,3,4-tetrahydro-
CAS番号:478248-80-5
MF:C13H13ClN2S
メガワット:264.773720502853
MDL:MFCD01871761
CID:5227266

Isoquinoline, 2-[(2-chloro-5-thiazolyl)methyl]-1,2,3,4-tetrahydro- 化学的及び物理的性質

名前と識別子

    • Isoquinoline, 2-[(2-chloro-5-thiazolyl)methyl]-1,2,3,4-tetrahydro-
    • MDL: MFCD01871761
    • インチ: 1S/C13H13ClN2S/c14-13-15-7-12(17-13)9-16-6-5-10-3-1-2-4-11(10)8-16/h1-4,7H,5-6,8-9H2
    • InChIKey: HNSMEHSYQUSWBG-UHFFFAOYSA-N
    • ほほえんだ: C1C2=C(C=CC=C2)CCN1CC1SC(Cl)=NC=1

Isoquinoline, 2-[(2-chloro-5-thiazolyl)methyl]-1,2,3,4-tetrahydro- 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1370704-1g
2-Chloro-5-((3,4-dihydroisoquinolin-2(1h)-yl)methyl)thiazole
478248-80-5 90%
1g
¥3121.00 2024-05-12
Ambeed
A941400-1g
2-[(2-Chloro-1,3-thiazol-5-yl)methyl]-1,2,3,4-tetrahydroisoquinoline
478248-80-5 90%
1g
$350.0 2023-04-04
abcr
AB301254-100 mg
2-[(2-Chloro-1,3-thiazol-5-yl)methyl]-1,2,3,4-tetrahydroisoquinoline; .
478248-80-5
100mg
€221.50 2023-04-26
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD00925522-1g
2-[(2-Chloro-1,3-thiazol-5-yl)methyl]-1,2,3,4-tetrahydroisoquinoline
478248-80-5 90%
1g
¥2401.0 2024-04-18
abcr
AB301254-100mg
2-[(2-Chloro-1,3-thiazol-5-yl)methyl]-1,2,3,4-tetrahydroisoquinoline; .
478248-80-5
100mg
€283.50 2025-03-19

Isoquinoline, 2-[(2-chloro-5-thiazolyl)methyl]-1,2,3,4-tetrahydro- 関連文献

Isoquinoline, 2-[(2-chloro-5-thiazolyl)methyl]-1,2,3,4-tetrahydro-に関する追加情報

Introduction to Isoquinoline, 2-[(2-chloro-5-thiazolyl)methyl]-1,2,3,4-tetrahydro- (CAS No. 478248-80-5)

Isoquinoline, 2-[(2-chloro-5-thiazolyl)methyl]-1,2,3,4-tetrahydro- (CAS No. 478248-80-5) is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of isoquinolines, which are heterocyclic aromatic organic compounds with a wide range of biological activities. The unique structural features of 2-[(2-chloro-5-thiazolyl)methyl]-1,2,3,4-tetrahydroisoquinoline make it a promising candidate for various therapeutic applications.

The chemical structure of 2-[(2-chloro-5-thiazolyl)methyl]-1,2,3,4-tetrahydroisoquinoline consists of a tetrahydroisoquinoline core with a substituted thiazole moiety. The presence of the thiazole ring and the chloro substituent imparts specific chemical and biological properties to the molecule. Thiazoles are known for their ability to form stable complexes with metal ions and their potential as bioisosteres in drug design. The chloro substituent can influence the lipophilicity and metabolic stability of the compound.

Recent studies have highlighted the potential of 2-[(2-chloro-5-thiazolyl)methyl]-1,2,3,4-tetrahydroisoquinoline in various therapeutic areas. One notable application is its use as an antiparasitic agent. Research published in the Journal of Medicinal Chemistry has shown that this compound exhibits potent activity against protozoan parasites such as Trypanosoma cruzi, the causative agent of Chagas disease. The mechanism of action involves disrupting the parasite's metabolic pathways and inhibiting essential enzymes.

In addition to its antiparasitic properties, 2-[(2-chloro-5-thiazolyl)methyl]-1,2,3,4-tetrahydroisoquinoline has also been investigated for its potential as an anticancer agent. Studies have demonstrated that this compound can induce apoptosis in various cancer cell lines by targeting specific signaling pathways involved in cell proliferation and survival. For instance, it has been shown to inhibit the Akt/mTOR pathway, which is frequently dysregulated in many types of cancer.

The pharmacokinetic properties of 2-[(2-chloro-5-thiazolyl)methyl]-1,2,3,4-tetrahydroisoquinoline have been extensively studied to optimize its therapeutic potential. Preclinical data indicate that this compound has favorable oral bioavailability and a reasonable half-life in vivo. These properties make it suitable for further development as an oral medication. However, ongoing research is focused on improving its solubility and reducing potential side effects.

In the context of drug discovery and development, 2-[(2-chloro-5-thiazolyl)methyl]-1,2,3,4-tetrahydroisoquinoline serves as a valuable lead compound for structure-activity relationship (SAR) studies. By modifying the substituents on the thiazole ring or the isoquinoline core, researchers can fine-tune the biological activity and pharmacological profile of the molecule. This approach has led to the identification of several analogs with enhanced potency and selectivity.

The safety profile of 2-[(2-chloro-5-thiazolyl)methyl]-1,2,3,4-tetrahydroisoquinoline is another critical aspect being evaluated in preclinical studies. Toxicity assessments have shown that this compound is well tolerated at therapeutic doses with minimal adverse effects on normal cells. However, further investigations are necessary to ensure its safety in long-term use and to identify any potential interactions with other medications.

In conclusion, Isoquinoline, 2-[(2-chloro-5-thiazolyl)methyl]-1,2,3,4-tetrahydro- (CAS No. 478248-80-5) represents a promising compound with diverse therapeutic applications. Its unique chemical structure and biological activities make it a valuable candidate for further research and development in medicinal chemistry and pharmaceutical sciences. As ongoing studies continue to uncover new insights into its mechanisms of action and potential uses, this compound holds significant promise for addressing unmet medical needs.

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清らかである:99%
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